1-(4-fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid
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Overview
Description
1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid, also known as FMTC, is an organic compound with a wide range of applications in both scientific research and industry. It is used as a reagent in organic synthesis, as a catalyst in the production of polymers and as an additive in the production of pharmaceuticals. FMTC is also a key component in the synthesis of various organic compounds, including heterocyclic compounds, pharmaceuticals, and pesticides. In addition, it has been used in the synthesis of novel drugs and in the development of new drug delivery systems.
Scientific Research Applications
1-(4-fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid has a wide range of applications in scientific research and industry. It has been used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as an additive in the production of pharmaceuticals. It has also been used in the synthesis of novel drugs and in the development of new drug delivery systems. In addition, it has been used in the synthesis of heterocyclic compounds and in the production of pesticides.
Mechanism of Action
1-(4-fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid is an organic compound with a wide range of applications in both scientific research and industry. It is used as a reagent in organic synthesis, as a catalyst in the production of polymers and as an additive in the production of pharmaceuticals. The mechanism of action of 1-(4-fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid is not fully understood, but it is believed to involve the formation of a complex between the 1-(4-fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid molecule and a target molecule, which is then broken down by the action of a base. This results in the formation of a new molecule, which can then be used as a reagent in further reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid are not yet fully understood. However, it has been found to have an inhibitory effect on the growth of certain bacteria, which suggests that it may be useful in the treatment of bacterial infections. In addition, it has been found to have an effect on the activity of certain enzymes, which suggests that it may be useful in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
The use of 1-(4-fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid in laboratory experiments has a number of advantages and limitations. One of the major advantages of using 1-(4-fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid is that it is relatively non-toxic and has a low boiling point, which makes it easy to handle and store. Additionally, it is relatively inexpensive and can be easily synthesized from readily available starting materials. However, it is also highly reactive and can react with other compounds, which can lead to the formation of unwanted by-products.
Future Directions
The potential applications of 1-(4-fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid are numerous, and there are a number of future directions that could be explored. One potential direction is the development of new drug delivery systems that utilize 1-(4-fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid as a component. Additionally, further research could be conducted to explore the potential of 1-(4-fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid as a catalyst in the production of polymers. Additionally, further research could be conducted to explore the potential of 1-(4-fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid as an additive in the production of pharmaceuticals. Finally, further research could be conducted to explore the potential of 1-(4-fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid as an inhibitor of bacterial growth, which could lead to the development of new treatments for bacterial infections.
Synthesis Methods
1-(4-fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid can be synthesized by a variety of methods, including the reaction of 4-fluorobenzaldehyde and malononitrile in the presence of sodium hydroxide, the reaction of 4-fluorobenzyl bromide and malononitrile in the presence of potassium carbonate, and the reaction of 4-fluorobenzyl bromide and ethyl acetoacetate in the presence of sodium hydroxide. All of these methods require the use of a strong base, such as sodium hydroxide or potassium carbonate, and a mild reducing agent, such as sodium borohydride.
properties
IUPAC Name |
3-(4-fluorophenyl)-5-methyltriazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2/c1-6-9(10(15)16)14(13-12-6)8-4-2-7(11)3-5-8/h2-5H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNERPFROZNBSII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=N1)C2=CC=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid |
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